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molecular formula C7H8N2 B079068 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 10592-27-5

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B079068
M. Wt: 120.15 g/mol
InChI Key: ZFFYPGZDXUPKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932272B2

Procedure details

1H-Pyrrolo[2,3-b]pyridine (1.00 g, 8.46 mmol) and 10% palladium-carbon (500 mg) were dissolved in a mixture of formic acid (10 mL) and triethylamine (10 mL), and the mixture was stirred at 70° C. for 87 hours. To this reaction mixture was further added 10% palladium-carbon (400 mg), and the solution was stirred for 9.5 hours at 70° C. The reaction mixture was cooled to room temperature, an aqueous solution of 5N sodium hydroxide was added thereto, the solution was extracted with ethyl acetate and tetrahydrofuran, and the organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (ethyl acetate:methanol=10:1), and the title compound (219 mg, 1.82 mmol, 22%) was obtained as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
400 mg
Type
catalyst
Reaction Step Three
Yield
22%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[OH-].[Na+]>C(O)=O.C(N(CC)CC)C.[C].[Pd]>[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH2:3][CH2:2]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
palladium-carbon
Quantity
400 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 87 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred for 9.5 hours at 70° C
Duration
9.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate and tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate:methanol=10:1)

Outcomes

Product
Details
Reaction Time
87 h
Name
Type
product
Smiles
N1CCC=2C1=NC=CC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.82 mmol
AMOUNT: MASS 219 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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